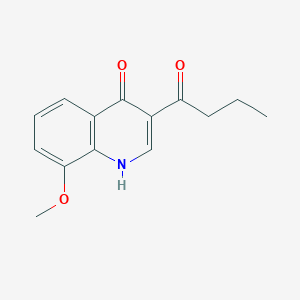

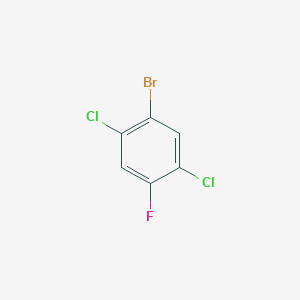

![molecular formula C18H14O2 B3032208 [1,1':3',1''-联苯]-4,4''-二酚 CAS No. 124526-56-3](/img/structure/B3032208.png)

[1,1':3',1''-联苯]-4,4''-二酚

描述

Homologous Series of Heavier Element Dipnictenes

The research presented in the first paper focuses on the synthesis and characterization of m-terphenyl heavier main group 15 dihalides and their subsequent reduction to form dipnictenes. The study involves the reaction of lithium compounds with trihalides to afford various dihalides, which are then characterized by NMR spectroscopy and X-ray diffraction. The reduction of the phosphorus species with potassium or magnesium leads to the formation of diphosphene and phosphafluorene species, indicating the potential for complex chemical reactions involving these m-terphenyl ligands .

Phosphole with Aromatic Characteristics

The second paper investigates a phosphole compound with a significantly flattened phosphorus pyramid, which is indicative of strong electron delocalization and aromatic characteristics. The study uses single-crystal X-ray analysis to reveal the geometric structure of the molecule and discusses its reactivity, particularly its susceptibility to electrophilic substitutions, which is consistent with the presence of cyclic electron delocalization .

Molecular Structure and Properties of Methyl Terphenyl Carboxylate

In the third paper, the synthesis of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate is achieved through the aromatization of a cyclohexenone derivative. The structure is confirmed by IR and X-ray diffraction studies, and the molecule's stability is analyzed using NBO analysis. The study also explores the molecule's nonlinear optical properties by calculating its hyperpolarizability, which is found to be greater than that of the standard NLO material urea .

Metal-Organic Frameworks Based on Terphenyl Tetracarboxylic Acid

The fourth paper describes the synthesis of five novel coordination polymers using [1,1':3',1"-terphenyl]-3,3",5,5"-tetracarboxylic acid and various transition metal cations. The structures of these polymers are determined by single-crystal X-ray diffraction and characterized by IR spectroscopy, PXRD, and TG analyses. The study also examines the magnetic properties of these polymers, revealing weak antiferromagnetic coupling between the metal ions .

科学研究应用

晶体结构和溶剂包合物

研究揭示了联苯基二醇主体制备的晶体结构中具有不同溶剂的结构独特性,例如“[1,1':3',1''-联苯]-4,4''-二酚”。例如,Klien 等人(2015 年)合成了联苯基二醇主体,展示了具有二甲基甲酰胺和乙腈等溶剂的各种晶体结构。这些晶体结构的特征在于分子内和分子间氢键,展示了联苯二醇在晶体工程中形成独特的分子聚集体和主客体相互作用的潜力 (Klien, Seichter, Skobridis, & Weber, 2015)。

液晶性质

联苯化合物表现出独特的液晶性质。Gray 等人(1989 年)合成了具有二氟取代基的联苯化合物,观察到它们形成具有广泛稳定相态的低熔点液晶,可用于铁电系统和电光器件 (Gray, Hird, Lacey, & Toyne, 1989)。

非线性光学性质

联苯衍生物因其非线性光学性质而受到探索。Adeel 等人(2021 年)研究了新型氟化联苯化合物的第三阶非线性光学 (NLO) 性质。他们发现这些化合物表现出显着的第三阶极化率,表明在光电和光子学中具有潜在应用 (Adeel et al., 2021)。

染料和镧系元素吸附

无机化学研究已将联苯基结构用于染料和镧系元素的吸附。高等人(2019 年)使用联苯二羧酸衍生物合成了阴离子铟有机骨架。这些骨架在吸附阳离子染料和稀土离子方面表现出高效率和选择性,表明它们在环境应用和材料科学中的潜力 (Gao, Sun, Ge, & Zheng, 2019)。

肽螺旋模拟物

联苯结构是模拟肽螺旋的理想支架。Maity 和 König(2008 年)报道了使用联苯结构合成 1,4-二哌嗪苯。这些化合物模拟了肽中 α-螺旋的几何排列,表明它们与生物化学和药物设计相关 (Maity & König, 2008)。

刚性棒聚酰胺和聚酰亚胺的合成

联苯衍生物用于合成刚性棒聚酰胺和聚酰亚胺,这在材料科学中很重要。Spiliopoulos 和 Mikroyannidis(1998 年)展示了含有间联苯的刚性棒聚酰胺和聚酰亚胺的合成,表明它们在制造具有增强溶解性和热性能的新型聚合物材料中具有潜力 (Spiliopoulos & Mikroyannidis, 1998)。

作用机制

Target of Action

Related compounds such as (1-hydroxy-1-phosphono-2- [1,1’;4’,1’']terphenyl-3-yl-ethyl)-phosphonic acid have been found to interact with ditrans,polycis-undecaprenyl-diphosphate synthase in escherichia coli .

Mode of Action

It’s known that the compound can undergo solvothermal reactions with transition metal cations to form novel coordination polymers . This suggests that [1,1’:3’,1’‘-Terphenyl]-4,4’'-diol may interact with its targets through coordination chemistry.

Biochemical Pathways

It’s important to note that any compound’s interaction with its target can potentially affect multiple biochemical pathways, leading to a cascade of downstream effects .

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects .

Result of Action

It’s known that the compound can form novel coordination polymers through solvothermal reactions . This suggests that [1,1’:3’,1’‘-Terphenyl]-4,4’'-diol may have the potential to influence molecular and cellular structures and functions .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s solubility, stability, and interactions with its targets . .

属性

IUPAC Name |

4-[3-(4-hydroxyphenyl)phenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-17-8-4-13(5-9-17)15-2-1-3-16(12-15)14-6-10-18(20)11-7-14/h1-12,19-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOMZHWGIQNWFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349878 | |

| Record name | [1,1';3',1'']Terphenyl-4,4''-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1':3',1''-Terphenyl]-4,4''-diol | |

CAS RN |

124526-56-3 | |

| Record name | [1,1';3',1'']Terphenyl-4,4''-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

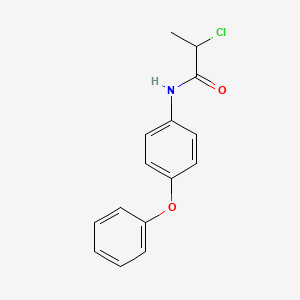

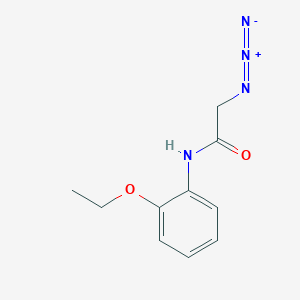

![Ethanone, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B3032126.png)

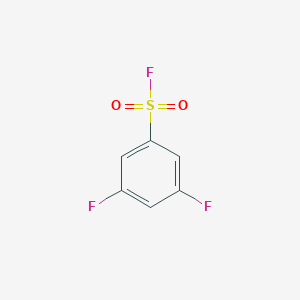

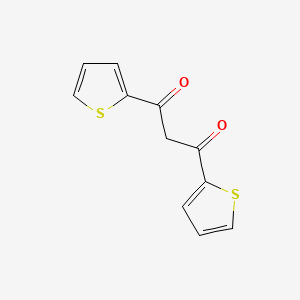

![2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3032128.png)

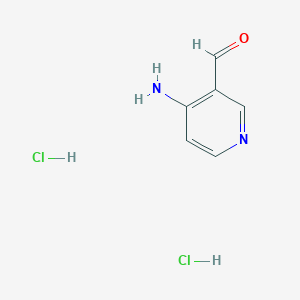

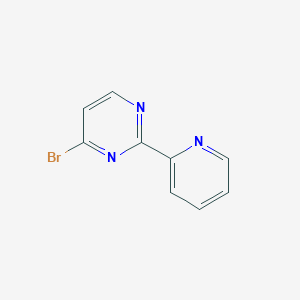

![(2Z)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B3032130.png)

![6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3032140.png)